Molecular Weight and Lipophilicity Differentiation vs. Iodo-Containing MEK Inhibitor Scaffolds
The target compound (MW 301.65 g/mol; XLogP3-AA 4.5) is substantially lighter and moderately less lipophilic than the prototypical MEK inhibitor zapnometinib (MW 409.55 g/mol; XLogP3-AA ~5.2 estimated by structural analogy), owing to the replacement of the heavy iodine atom at the aniline 4-position with chlorine [1]. This 107.9 g/mol molecular weight reduction and estimated ΔLogP of approximately −0.7 log units place the target compound closer to the center of oral drug-like chemical space (Lipinski Rule of Five: MW <500; LogP <5), suggesting improved aqueous solubility potential and reduced non-specific protein binding relative to the iodo congener, although direct experimental solubility comparison data are not publicly available.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 301.65 g/mol; XLogP3-AA = 4.5 |
| Comparator Or Baseline | Zapnometinib (PD0184264): MW = 409.55 g/mol; XLogP3-AA ~5.2 (estimated based on structural analogy; experimental value not located in public sources) |
| Quantified Difference | ΔMW = −107.9 g/mol; ΔXLogP3-AA ≈ −0.7 log units (estimated) |
| Conditions | Computed physicochemical properties from PubChem (target) and vendor technical datasheets (comparator) |
Why This Matters
The significantly lower molecular weight and moderated lipophilicity of the 4-chloro-2-fluoro analog make it a preferred starting scaffold for lead optimization programs where physicochemical property refinement (solubility, permeability, metabolic stability) is prioritized over the established picomolar MEK potency of the iodo-bearing series.
- [1] PubChem Compound Summary CID 22286090. Computed Properties: XLogP3-AA 4.5; MW 301.65 g/mol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/22286090 View Source
